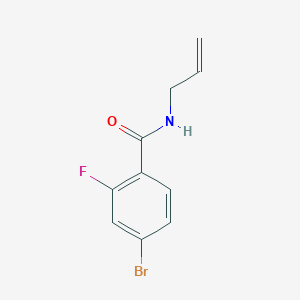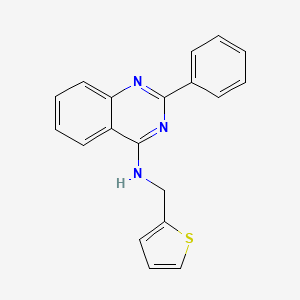
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine, also known as PTMA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. PTMA belongs to the class of quinazoline derivatives and has a molecular weight of 357.47 g/mol.
作用機序
The exact mechanism of action of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is not fully understood. However, studies have suggested that (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may also modulate the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The neuroprotective effects of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may be due to its ability to reduce oxidative stress, inflammation, and neuronal apoptosis.
Biochemical and Physiological Effects:
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to determine the long-term safety of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine and its metabolites. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine may also interact with other drugs and chemicals, and its pharmacokinetic properties need to be investigated.
実験室実験の利点と制限
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is a promising compound for drug development due to its anti-cancer and neuroprotective properties. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These limitations can be addressed by developing novel formulations and delivery systems for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine.
将来の方向性
There are several future directions for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine research. One direction is to optimize the synthesis method and develop novel derivatives of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine with improved pharmacological properties. Another direction is to investigate the potential of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine for combination therapy with other anti-cancer drugs or neuroprotective agents. Furthermore, the mechanism of action of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine needs to be elucidated further to identify potential targets for drug development. Finally, the safety and efficacy of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine is a promising compound for drug development due to its anti-cancer and neuroprotective properties. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has a relatively simple synthesis method and can be easily modified to improve its pharmacological properties. However, further studies are needed to determine the long-term safety and efficacy of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine. The future directions for (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine research include optimizing the synthesis method, investigating its potential for combination therapy, identifying potential targets for drug development, and evaluating its safety and efficacy in clinical trials.
合成法
The synthesis of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine involves a multi-step process that starts with the reaction of 2-aminobenzophenone and thiophene-2-carbaldehyde in the presence of a base to form the intermediate product. The intermediate product is then reacted with ammonium acetate and a reducing agent to yield (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine. The yield of (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
科学的研究の応用
(2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been studied for its potential use in drug development, particularly in the treatment of cancer and neurological disorders. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (2-Phenyl-quinazolin-4-yl)-thiophen-2-ylmethyl-amine has also been reported to have neuroprotective effects and can enhance cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIAQILFHHNFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

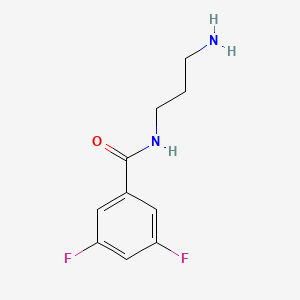
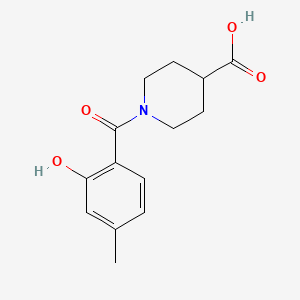
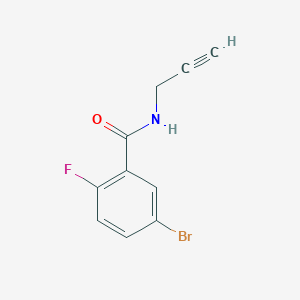
![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
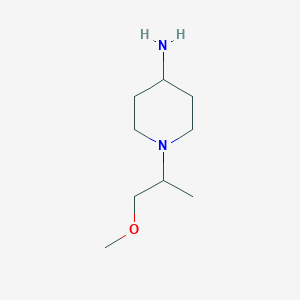
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
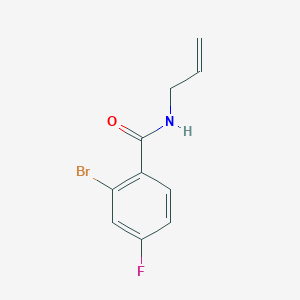
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
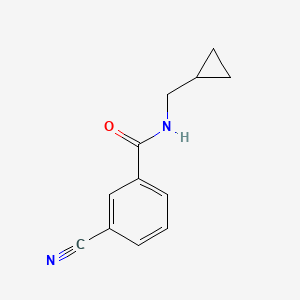
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
